Product packaging for 1-(4-Ethynylbenzyl)pyrrolidine(Cat. No.:)

1-(4-Ethynylbenzyl)pyrrolidine

Cat. No.: B8505350
M. Wt: 185.26 g/mol
InChI Key: ZQPYMFANIVJVKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethynylbenzyl)pyrrolidine is a chemical compound of significant interest in medicinal chemistry and drug discovery, belonging to the class of pyrrolidine derivatives. The pyrrolidine ring is a five-membered nitrogen heterocycle widely utilized by researchers to develop novel therapeutic agents due to its advantageous three-dimensional (sp3-hybridized) structure, which allows for extensive exploration of pharmacophore space and contributes to stereochemical complexity . This saturated scaffold is a privileged structure in the design of bioactive molecules, appearing in numerous FDA-approved drugs and compounds under investigation for a range of therapeutic areas . The specific structure of this compound, which combines a pyrrolidine ring with a 4-ethynylbenzyl substituent, makes it a particularly valuable building block. The ethynyl group serves as a versatile handle for further synthetic modification via metal-catalyzed coupling reactions, such as the Click Huisgen cycloaddition, enabling researchers to efficiently generate diverse compound libraries for structure-activity relationship (SAR) studies . This compound is primarily used as a key intermediate in the synthesis of more complex molecules targeting human diseases. Pyrrolidine-based scaffolds have demonstrated a wide spectrum of biological activities in research settings, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties, and are also investigated as enzyme inhibitors (e.g., cholinesterase, carbonic anhydrase, DPP-IV) . The incorporation of the pyrrolidine ring can influence critical physicochemical parameters of drug candidates, such as solubility, lipophilicity, and polar surface area, which are essential for optimizing ADME/Tox profiles . Researchers employ this compound in the design and development of potential therapeutic agents, leveraging its scaffold to enhance molecular diversity and three-dimensional coverage. It is strictly for use in laboratory research settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15N B8505350 1-(4-Ethynylbenzyl)pyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

1-[(4-ethynylphenyl)methyl]pyrrolidine

InChI

InChI=1S/C13H15N/c1-2-12-5-7-13(8-6-12)11-14-9-3-4-10-14/h1,5-8H,3-4,9-11H2

InChI Key

ZQPYMFANIVJVKT-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)CN2CCCC2

Origin of Product

United States

Synthetic Methodologies for 1 4 Ethynylbenzyl Pyrrolidine and Its Precursors

Direct Synthesis Approaches to 1-(4-Ethynylbenzyl)pyrrolidine

Coupling Reactions Utilizing 1-(4-Bromobenzyl)pyrrolidine (B1281555) Intermediates

A prominent and widely utilized method for introducing an ethynyl (B1212043) group onto an aromatic ring is the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of synthesizing this compound, the key intermediate is 1-(4-bromobenzyl)pyrrolidine.

The Sonogashira coupling typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reaction is versatile and can be conducted under mild conditions, which has led to its extensive use in the synthesis of complex molecules. wikipedia.org The general scheme involves the reaction of 1-(4-bromobenzyl)pyrrolidine with a protected or terminal alkyne, such as trimethylsilylacetylene, in the presence of the catalytic system. The trimethylsilyl (B98337) (TMS) group can be subsequently removed under basic conditions to yield the terminal alkyne.

Table 1: Typical Conditions for Sonogashira Coupling

Component Example Purpose
Aryl Halide 1-(4-Bromobenzyl)pyrrolidine Substrate containing the aromatic ring to be functionalized.
Alkyne Trimethylsilylacetylene Provides the ethynyl group. The TMS group acts as a protecting group.
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ Facilitates the oxidative addition and reductive elimination steps in the catalytic cycle.
Copper(I) Co-catalyst Copper(I) iodide (CuI) Activates the alkyne for transmetalation to the palladium center. libretexts.org
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA) Acts as a solvent and neutralizes the hydrogen halide formed during the reaction.

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Provides the reaction medium. |

While classic Sonogashira reactions require anhydrous and anaerobic conditions, modern variations have been developed that can be performed in aqueous media and even at room temperature, sometimes eliminating the need for the copper co-catalyst. libretexts.orgorganic-chemistry.orgucsb.edu The reactivity of the aryl halide is a key factor, with iodides being more reactive than bromides. wikipedia.org

Functionalization of Existing Pyrrolidine (B122466) Rings with Ethynylbenzyl Moieties

This approach involves attaching the complete 4-ethynylbenzyl group to the nitrogen atom of a pre-existing pyrrolidine ring. This is typically achieved through nucleophilic substitution, where the secondary amine of pyrrolidine acts as a nucleophile, attacking an electrophilic benzyl (B1604629) carbon.

A common two-step synthetic route is often employed:

N-Alkylation: Pyrrolidine is reacted with a 4-halobenzyl halide, such as 4-bromobenzyl bromide, to form the intermediate 1-(4-bromobenzyl)pyrrolidine. This is a standard N-alkylation reaction.

Ethynylation: The resulting 1-(4-bromobenzyl)pyrrolidine is then subjected to a coupling reaction, as described in section 2.1.1, to introduce the ethynyl group at the para position of the benzyl ring.

Alternatively, one could envision a direct reaction between pyrrolidine and 4-ethynylbenzyl bromide. However, the stability and availability of 4-ethynylbenzyl bromide can be a limiting factor, making the two-step process via the more stable bromo-intermediate a more practical and common approach. The functionalization of pre-formed pyrrolidine rings is a cornerstone of medicinal chemistry, allowing for the synthesis of a wide array of derivatives. nih.gov

General Strategies for Pyrrolidine Ring Formation Relevant to the Compound

The pyrrolidine ring is a ubiquitous structural motif in natural products and pharmaceuticals. researchgate.netwikipedia.org Its synthesis has been extensively studied, with numerous methods developed for its construction. Cyclization reactions are among the most powerful strategies for forming this five-membered heterocyclic system.

Cyclization Reactions

Intramolecular hydroamination is a highly atom-economical method for synthesizing cyclic amines, including pyrrolidines. acs.org This reaction involves the addition of an N-H bond across an unsaturated carbon-carbon bond (alkene or alkyne) within the same molecule. acs.org

The cyclization of aminoalkenes can be catalyzed by various metals or Brønsted acids. acs.orgberkeley.edu For instance, aminoalkenes with an electron-withdrawing group on the nitrogen atom can undergo cyclization in the presence of triflic or sulfuric acid to form pyrrolidines in excellent yields. acs.orgberkeley.edu The reaction rate can be influenced by the ring size being formed, with five-membered ring formation often being kinetically favored over six-membered rings. acs.org

Gold catalysts have also been shown to be effective in promoting tandem intramolecular alkyne hydroamination reactions, leading to the stereodivergent synthesis of 2,5-disubstituted pyrrolidines. rsc.org Transition-metal-free approaches have also been developed, utilizing reagents like triethylsilane (Et₃SiH) and catalytic iodine (I₂) for the intramolecular hydroamination/reduction of unactivated alkynes. organic-chemistry.org

Table 2: Catalytic Systems for Intramolecular Hydroamination

Catalyst System Substrate Type Product Reference
Triflic Acid or Sulfuric Acid N-protected Alkenylamines Pyrrolidines acs.orgberkeley.edu
Gold (Au) Catalysts N-protected Aminoalkynes 2,5-Disubstituted Pyrrolidines rsc.org
Iodine (I₂) / Et₃SiH Unactivated Alkynyl Amines Disubstituted Pyrrolidines organic-chemistry.org

More recently, biocatalytic methods using engineered enzymes, such as cytochrome P411 variants, have been developed for the intramolecular C(sp³)–H amination of alkyl azides to produce chiral pyrrolidines. nih.gov

The aza-Michael addition, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental reaction in organic synthesis. frontiersin.org The intramolecular variant of this reaction provides a powerful route to N-heterocycles, including pyrrolidines. nih.govrsc.orgacs.org

In this strategy, a molecule containing both an amine nucleophile and a Michael acceptor (such as an α,β-unsaturated ester, ketone, or sulfone) is designed to cyclize. The amine attacks the β-carbon of the activated double bond, leading to the formation of the five-membered pyrrolidine ring. rsc.org These reactions can proceed under basic, acidic, or even neutral conditions and are known for their efficiency in forming C-N bonds.

For example, the intramolecular aza-Michael addition of an aminofluorovinylsulfone has been used to synthesize fluorinated pyrrolidine derivatives. nih.govacs.org This type of cyclization can exhibit high diastereoselectivity, influenced by the substituents on the starting material. nih.gov The cascade aza-Michael addition-cyclization of primary amines with compounds like itaconic acid is another well-established method to form N-substituted pyrrolidone rings, which are closely related to pyrrolidines. frontiersin.org The endo-cyclization variant, while sometimes less common than exo-cyclization, is also a viable pathway for synthesizing certain pyrrolidine and piperidine (B6355638) structures. rsc.orgrsc.org

Cyclization of Nitrogen-Tethered Alkynes and Dienes

The intramolecular cyclization of nitrogen-tethered alkynes and dienes represents a powerful strategy for the stereoselective synthesis of pyrrolidine derivatives. These reactions often proceed through radical or transition-metal-catalyzed pathways, offering a high degree of control over the resulting stereochemistry.

One notable approach involves the radical cyclization of 1,n-enynes and 1,n-dienes. This method is advantageous due to its mild reaction conditions, high atom economy, and excellent functional group compatibility. For instance, the radical cyclization of 1,6-enynes can be initiated to form a five-membered ring, which upon further reaction can lead to the pyrrolidine core.

Transition metal catalysis also plays a crucial role in these cyclizations. For example, a rhodium-catalyzed asymmetric arylative cyclization of nitrogen-tethered alkyne-enoates with arylboronic acids allows for the formation of two new carbon-carbon bonds and one stereocenter in a single step, providing access to functionalized pyrrolidines with good enantioselectivities. Similarly, palladium-catalyzed reactions of γ-(N-acylamino) alkenes with aryl bromides can yield N-acyl-protected pyrrolidines with high levels of diastereoselectivity.

CatalystReactantsProductYield (%)Diastereomeric Ratio (d.r.)
Rhodium ComplexNitrogen-tethered alkyne-enoate, Arylboronic acidChiral PyrrolidineGoodGood
Palladium Catalystγ-(N-acylamino) alkene, Aryl bromideN-Acyl-pyrrolidineHighHigh

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone in the synthesis of cyclic compounds, and the construction of the pyrrolidine ring is no exception. Various cycloaddition strategies, including [3+2], [4+2], and [2+2+2] cycloadditions, have been effectively employed.

[3+2] Cycloaddition Reactions, Including 1,3-Dipolar Cycloadditions

The [3+2] cycloaddition, particularly the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, is a widely utilized and powerful method for constructing the pyrrolidine skeleton. This approach allows for the creation of multiple stereocenters with a high degree of control. Azomethine ylides, which can be generated from various precursors such as imines of α-amino esters, react with a wide range of dipolarophiles to afford highly substituted pyrrolidines. The stereochemical outcome of these reactions can often be controlled by the choice of catalyst and reaction conditions. Both metal-catalyzed and organocatalytic versions of this reaction have been developed, offering access to a diverse array of enantiomerically enriched pyrrolidine derivatives.

DipoleDipolarophileCatalyst/ConditionsProduct
Azomethine YlideAlkeneMetal or OrganocatalystSubstituted Pyrrolidine
Azomethine YlideAlkyneThermal or CatalyticDihydropyrrole
[4+2] Cycloaddition Reactions

While less common than [3+2] cycloadditions for the direct synthesis of the pyrrolidine ring, [4+2] cycloaddition reactions, or Diels-Alder reactions, can be employed to construct precursors that are then converted to pyrrolidines. For instance, a nitrogen-containing diene can react with a dienophile to form a six-membered ring, which can subsequently undergo ring contraction or other transformations to yield the desired five-membered pyrrolidine ring.

[2+2+2] Cycloaddition of Nitrogen-Linked Diynes

The transition metal-catalyzed [2+2+2] cycloaddition of nitrogen-linked diynes with an alkyne is a highly efficient method for the construction of fused pyrrolidine systems. This reaction brings together three unsaturated components in a single step to form a new six-membered ring fused to the pyrrolidine. Rhodium and cobalt complexes are commonly used catalysts for these transformations, which can proceed with high chemo- and regioselectivity. This methodology provides rapid access to complex polycyclic structures containing a pyrrolidine ring.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical route to complex molecules. Several MCRs have been developed for the synthesis of polysubstituted pyrrolidines. A prominent example is the 1,3-dipolar cycloaddition of an in situ generated azomethine ylide from an amino acid and an aldehyde with a dipolarophile. This three-component reaction allows for the rapid assembly of the pyrrolidine core with a high degree of molecular diversity.

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct
Amino AcidAldehydeDipolarophileVariousPolysubstituted Pyrrolidine
IsatinAmino AcidAlkeneLewis AcidSpirooxindole-pyrrolidine

Reductive Cyclization and Amination Pathways

Reductive cyclization and amination pathways provide another versatile set of tools for the synthesis of the pyrrolidine ring. These methods often involve the formation of an imine or enamine intermediate followed by an intramolecular cyclization and reduction.

Reductive amination of 1,4-dicarbonyl compounds with a primary amine is a classic and straightforward method for the synthesis of N-substituted pyrrolidines. The reaction proceeds through the formation of a di-imine intermediate, which then undergoes intramolecular cyclization and reduction in the same pot.

Another approach is the reductive cyclization of γ-nitro ketones or aldehydes. The nitro group can be reduced to an amine, which then undergoes intramolecular condensation with the carbonyl group to form a cyclic imine, followed by reduction to the pyrrolidine. This method is particularly useful for the synthesis of pyrrolidines with specific substitution patterns.

The final step in the synthesis of the target compound, this compound, involves the N-alkylation of the pre-formed pyrrolidine ring. This is typically achieved by reacting pyrrolidine with a suitable 4-ethynylbenzyl electrophile, such as 4-ethynylbenzyl bromide, in the presence of a base. Alternatively, reductive amination of 4-ethynylbenzaldehyde (B1303622) with pyrrolidine can also be employed to furnish the final product.

Pyrrolidine PrecursorAlkylating/Acylating AgentReaction TypeProduct
Pyrrolidine4-Ethynylbenzyl bromideN-AlkylationThis compound
Pyrrolidine4-EthynylbenzaldehydeReductive AminationThis compound

Catalytic Systems Employed in Pyrrolidine Synthesis

The construction of the pyrrolidine scaffold can be achieved through various catalytic methods, which are broadly categorized into transition metal catalysis, organocatalysis, and Lewis acid catalysis. These strategies provide powerful tools for forming the five-membered ring structure from linear precursors, often with high efficiency and selectivity.

Transition metals are extensively used to catalyze the synthesis of pyrrolidines through various mechanisms, including C-H amination, cycloaddition reactions, and cycloisomerization. nih.govorganic-chemistry.org These metals can activate substrates in unique ways, enabling reactions that are otherwise difficult to achieve.

Palladium: Palladium catalysts are well-known for their role in C-N cross-coupling reactions and intramolecular C-H amination, which can be applied to form the pyrrolidine ring. For instance, palladium-catalyzed intramolecular aminoarylation of alkenes is a viable strategy for constructing substituted pyrrolidines. mdpi.com

Copper: Copper complexes are effective catalysts for intramolecular C-H amination of N-halide amides to form pyrrolidines. nih.govacs.org Copper(I) and Silver(I) catalysts are also pivotal in the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes, which is a powerful method for creating highly substituted, enantioenriched pyrrolidines. mappingignorance.org This approach allows for the potential formation of four new contiguous stereocenters. mappingignorance.org

Gold: Gold catalysts have been shown to facilitate the tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides, yielding various enantioenriched pyrrolidines in excellent yields. organic-chemistry.org

Rhodium: Dirhodium catalysts enable the regio- and diastereoselective synthesis of N-unprotected pyrrolidines via intramolecular nitrene insertion into C-H bonds under mild conditions. organic-chemistry.org

Nickel: Nickel catalysts, often in dual catalytic systems with photoredox catalysts, can be used for the enantioselective cross-coupling of N-heterobenzylic trifluoroborate salts with aryl bromides to produce chiral N-benzylic heterocycles. nih.gov Additionally, nickel-catalyzed regio- and enantioselective hydroalkylation of 3-pyrrolines can yield chiral C3-alkylated pyrrolidines. organic-chemistry.org

Iron: Iron-based catalysts, such as those using an iminopyridine ligand, are active in the reductive cyclization of N-tethered 1,6-enynes to afford pyrrolidine derivatives. organic-chemistry.org

Silver: Silver catalysts, like Ag2CO3, have been used in the [3+2] cycloaddition between chiral N-tert-butanesulfinylazadienes and azomethine ylides to produce densely substituted pyrrolidines with high regio- and diastereoselectivity. acs.orgnih.gov

A summary of representative transition metal-catalyzed pyrrolidine syntheses is presented below.

Catalyst SystemReaction TypePrecursor TypeProductRef.
Copper(I) or Silver(I)1,3-Dipolar CycloadditionAzomethine ylide & AlkeneSubstituted Pyrrolidine mappingignorance.org
Dirhodium(II)Intramolecular C-H Nitrene InsertionAlkyl Azide (B81097)N-Unprotected Pyrrolidine organic-chemistry.org
Gold(I)Cycloisomerization/HydrogenationHomopropargyl SulfonamideSubstituted Pyrrolidine organic-chemistry.org
Nickel/PhotoredoxCross-CouplingN-Heterobenzylic trifluoroborate & Aryl bromideChiral N-Benzylic Heterocycle nih.gov
Silver(I) Carbonate[3+2] CycloadditionN-tert-Butanesulfinylazadiene & Azomethine ylideDensely Substituted Pyrrolidine acs.orgnih.gov

Organocatalysis has emerged as a powerful alternative to metal-based systems, avoiding the use of potentially toxic metals. mdpi.com Chiral pyrrolidine derivatives, particularly those derived from proline, are themselves highly effective organocatalysts. mdpi.comnih.gov Organocatalytic methods for synthesizing the pyrrolidine ring often involve cycloaddition reactions or cascade reactions.

The 1,3-dipolar cycloaddition of azomethine ylides is a key strategy, where organocatalysts such as prolines, phosphoric acids, and thioureas can promote the reaction with high stereoselectivity. benthamdirect.com These catalysts typically work by activating either the 1,3-dipole or the dipolarophile through hydrogen bonding or iminium/enamine ion formation. benthamdirect.com Another approach is the enantioselective one-pot synthesis of pyrrolidine core structures from glycine (B1666218) esters and α,β-enones, which combines several organocatalytic reactions in a cascade sequence. acs.org

Lewis acids catalyze pyrrolidine synthesis by activating substrates, often through coordination to carbonyl groups or imines. This activation facilitates nucleophilic attack and subsequent cyclization. For example, Lewis acids can promote the imine-ylide-cycloaddition sequence to generate pyrrolidines under mild conditions. benthamdirect.com Iron(III) chloride (FeCl3) has been reported to catalyze the reductive cyclization of N- and O-tethered 1,6-enynes, providing access to pyrrolidine derivatives. organic-chemistry.org While specific examples for Indium(III) salts in the direct synthesis of the 1-benzylpyrrolidine (B1219470) scaffold are less common in the provided context, their general utility in activating carbonyls and imines makes them potential candidates for related cyclization reactions.

Stereoselective and Asymmetric Synthesis Strategies for Pyrrolidine Scaffolds

Controlling the stereochemistry of the pyrrolidine ring is crucial, as the biological activity of chiral molecules often depends on their specific enantiomeric form. nih.gov Asymmetric synthesis strategies aim to produce enantioenriched pyrrolidines, often using chiral catalysts or auxiliaries.

Many of the catalytic methods mentioned above can be rendered asymmetric. For instance, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a primary method for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.org The use of chiral ligands with transition metals (e.g., Copper(I), Silver(I)) or the use of chiral organocatalysts allows for high levels of stereocontrol. mappingignorance.org

Another powerful strategy involves the use of chiral auxiliaries, such as N-tert-butanesulfinamide. This auxiliary can direct the stereochemical outcome of key bond-forming steps. uobaghdad.edu.iq For example, an asymmetric synthesis of pyrrolidine scaffolds has been developed using an asymmetric Tsuji–Trost allylation of an N-tert-butanesulfinyl imine, followed by metathesis and reductive cyclization to give pyrrolidines with high diastereoselectivity. uobaghdad.edu.iq Similarly, the diastereoselective [3+2] cycloaddition between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by Ag2CO3, yields densely substituted pyrrolidines with excellent stereocontrol. acs.orgnih.gov

Key strategies for stereoselective synthesis are highlighted in the table below.

StrategyCatalytic System / AuxiliaryKey ReactionStereochemical OutcomeRef.
Asymmetric CatalysisChiral Metal Catalysts (Cu, Ag) or Organocatalysts1,3-Dipolar CycloadditionHigh Enantioselectivity mappingignorance.org
Chiral AuxiliaryN-tert-ButanesulfinamideTsuji–Trost Allylation, Metathesis, CyclizationHigh Diastereoselectivity uobaghdad.edu.iq
Chiral AuxiliaryN-tert-Butanesulfinyl Group[3+2] CycloadditionHigh Diastereoselectivity acs.orgnih.gov
Asymmetric CatalysisGold(I) with Chiral LigandCycloisomerization/HydrogenationExcellent Enantioselectivity organic-chemistry.org

Chemical Reactivity and Transformation Pathways of 1 4 Ethynylbenzyl Pyrrolidine

The chemical reactivity of 1-(4-Ethynylbenzyl)pyrrolidine is characterized by the distinct functionalities present in its structure: the terminal alkyne group and the pyrrolidine (B122466) ring system. These two moieties allow for a diverse range of chemical transformations, enabling the synthesis of more complex molecules.

Derivatization Strategies and Applications As a Chemical Scaffold

Design and Synthesis of Novel Pyrrolidine (B122466) Derivatives Incorporating the Ethynylbenzyl Motif

The design of novel derivatives based on the 1-(4-ethynylbenzyl)pyrrolidine scaffold is a strategic process aimed at creating molecules with specific biological activities. The pyrrolidine ring is a common feature in many natural products and approved drugs, valued for its ability to introduce stereochemical complexity and improve physicochemical properties like water solubility. researchgate.netnih.gov The ethynylbenzyl moiety provides a rigid linker and a reactive terminal alkyne, which is highly amenable to various chemical transformations.

Synthetic strategies often focus on modifying either the pyrrolidine ring or the terminal alkyne. The nitrogen atom of the pyrrolidine can be quaternized or the ring itself can be further substituted to introduce additional functional groups, thereby altering the molecule's polarity, basicity, and spatial arrangement. nih.gov

The terminal alkyne is particularly useful for reactions such as:

Sonogashira coupling: To attach various aryl or heteroaryl groups.

Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC): To link the scaffold to other molecular fragments containing an azide (B81097) group, forming stable triazole rings.

Mannich reactions: To introduce aminomethyl groups.

Hydration or reduction: To transform the alkyne into other functional groups like ketones or alkanes.

These synthetic approaches allow for the systematic creation of libraries of compounds where specific regions of the molecule are varied to probe interactions with biological targets. nih.gov For instance, a novel derivatization reagent, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP), was developed to enhance the detection sensitivity and separation of chiral carboxylic acids in analytical chemistry, showcasing the adaptability of the pyrrolidine scaffold. nih.gov

Exploration of Structure-Activity Relationships (SAR) for Derived Compounds

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of a molecule influence its biological activity. For derivatives of this compound, SAR studies typically investigate the impact of modifications at different positions on the scaffold. nih.govresearchgate.net

Key aspects explored in SAR studies include:

Substitution on the Phenyl Ring: Adding electron-donating or electron-withdrawing groups to the phenyl ring can modulate the electronic properties of the molecule and influence its binding affinity. researchgate.net

Modification of the Pyrrolidine Ring: Altering substituents on the pyrrolidine ring can affect the molecule's conformation and stereochemistry, which is often critical for enantioselective interactions with protein targets. nih.govnih.gov The cis- or trans-configuration of substituents can lead to significant differences in biological profiles. nih.gov

For example, in a series of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones, SAR studies revealed that the sulfonamide group was critical for activity, while variations in the position or electronic nature of the pyrrolidinone ring significantly diminished potency. nih.govresearchgate.net Similarly, studies on pyrrolidine pentamine derivatives showed that modifications at different positions (R1-R5) had varied effects on inhibitory properties, highlighting the potential for targeted optimization. mdpi.com These studies provide a rational basis for designing more potent and selective compounds.

Table 1: Illustrative SAR Data for Pyrrolidine Derivatives Note: This table is a generalized representation based on typical SAR findings for pyrrolidine-based compounds and does not represent specific data for this compound derivatives.

Compound ID R1 (Phenyl Substitution) R2 (Pyrrolidine Substitution) R3 (Ethynyl Derivatization) Biological Activity (IC₅₀, nM)
A-1 H H H 500
A-2 4-OCH₃ H H 250
A-3 4-Cl H H 600
A-4 H 3-OH (cis) H 150
A-5 H 3-OH (trans) H 450
A-6 4-OCH₃ 3-OH (cis) Phenyl (via Sonogashira) 25

| A-7 | 4-OCH₃ | 3-OH (cis) | Benzyl-triazole (via CuAAC) | 15 |

Utilization in the Construction of Complex Molecular Architectures (e.g., Spiro Compounds, Fused Systems)

The this compound scaffold is an excellent starting point for the synthesis of more complex molecular architectures, such as spirocyclic and fused-ring systems. nih.gov These rigid, three-dimensional structures are of great interest in medicinal chemistry as they can mimic the core structures of natural products and present substituents in well-defined spatial orientations. rsc.org

The synthesis of spiro-pyrrolidines often involves 1,3-dipolar cycloaddition reactions, where an azomethine ylide is generated from the pyrrolidine ring (or a precursor) and reacts with a dipolarophile. ua.essemanticscholar.org The ethynylbenzyl group can either be a pre-existing part of the scaffold or the dipolarophile itself, leading to the formation of intricate spiro compounds. For example, the synthesis of spiro[indoline-3,3′-pyrrolidine] derivatives has been achieved through gold(I)-catalyzed reactions. acs.org Similarly, multicomponent reactions can be employed to construct complex spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeletons under mild conditions. ua.es

The terminal alkyne of the ethynylbenzyl group is particularly valuable for intramolecular reactions to create fused systems. For example, an intramolecular cyclization could be triggered to form a new ring fused to the existing pyrrolidine or aromatic ring, leading to novel polycyclic structures.

Table 2: Examples of Complex Architectures from Pyrrolidine Scaffolds

Starting Scaffold Type Reaction Type Resulting Architecture Key Features
Pyrrolidine + Isatin 1,3-Dipolar Cycloaddition Spirooxindole-pyrrolidine High diastereoselectivity, rigid core. rsc.org
N-substituted Pyrrolidine Gold(I)-Catalyzed Cyclization Spiro[indoline-3,3′-pyrrolidine] Efficient construction of spiro center. acs.org

Role as a Building Block in Fragment-Based Drug Discovery and Lead Optimization

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) for weak binding to a biological target. researchgate.net The this compound scaffold, with its good "rule of three" properties (low molecular weight, etc.) and three-dimensional shape, is an ideal candidate for inclusion in fragment libraries. researchgate.net

Once a fragment like this binds to a target, its ethynyl (B1212043) group serves as a perfect anchor point for "fragment growing" or "fragment linking."

Fragment Growing: The ethynyl group can be elaborated using various chemical reactions to extend the molecule into an adjacent binding pocket, thereby increasing affinity and potency.

Fragment Linking: If another fragment is found to bind in a nearby site, the ethynyl group can be used to connect the two fragments with a suitable linker, creating a much higher-affinity lead compound.

In the subsequent lead optimization phase, the scaffold's different components—the pyrrolidine ring, the benzyl (B1604629) linker, and the terminal functional group—can be systematically modified to fine-tune properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov The rigidity and defined exit vector provided by the ethynylbenzyl group make it a predictable platform for exploring these modifications.

Mechanistic Investigations of Reactions Involving 1 4 Ethynylbenzyl Pyrrolidine

Elucidation of Reaction Mechanisms in Synthesis and Transformations

The synthesis of the pyrrolidine (B122466) ring and the subsequent introduction of the 4-ethynylbenzyl group, or the reactions of the final compound, can proceed through various mechanisms. Mechanistic elucidation aims to provide a step-by-step description of these chemical processes.

One common approach to synthesizing the pyrrolidine scaffold is through cycloaddition reactions. For instance, [3+2] cycloadditions of azomethine ylides with alkenes or alkynes are a powerful method for constructing the pyrrolidine ring with high stereoselectivity nih.gov. The mechanism of such a reaction would be investigated to understand the nature of the dipole generation, the concerted or stepwise nature of the cycloaddition, and the factors governing the regioselectivity and stereoselectivity.

Another relevant example is the photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine derivatives. Mechanistic studies, including time-course analysis by ¹H NMR, have revealed that this reaction proceeds through key intermediates such as 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide nih.gov. The interconversion between these intermediates and the final cyclization step are critical aspects of the mechanism that would be investigated.

Furthermore, intramolecular C–H amination reactions catalyzed by transition metals like copper offer a direct route to pyrrolidines. Mechanistic studies on these reactions often involve the isolation and characterization of key intermediates, such as the fluorinated copper(II) complex in the cyclization of N-fluoride amides, to understand the catalyst's role and the bond-forming steps acs.org.

The table below summarizes hypothetical reaction steps that could be involved in the synthesis of a substituted pyrrolidine, illustrating the type of information a mechanistic study would aim to uncover.

StepProposed TransformationKey Mechanistic Questions
1Formation of an azomethine ylideGeneration method, stability of the ylide, electronic properties.
2[3+2] CycloadditionConcerted vs. stepwise pathway, transition state geometry, origin of stereoselectivity.
3N-Alkylation with 4-ethynylbenzyl bromideSN2 vs. SN1 character, role of the solvent, potential side reactions.
4Functionalization of the ethynyl (B1212043) groupElectrophilic addition vs. metal-catalyzed coupling, regioselectivity.

Kinetic Studies of Key Reaction Steps

Kinetic studies are crucial for understanding the rates of chemical reactions and the factors that influence them. By measuring reaction rates under different conditions (e.g., varying concentrations of reactants, temperature, solvent), a rate law can be determined, which provides valuable insights into the reaction mechanism.

For a reaction involving 1-(4-ethynylbenzyl)pyrrolidine, kinetic studies could be applied to its formation or its subsequent transformations. For example, in the N-alkylation step to introduce the 4-ethynylbenzyl group, a kinetic study would help determine the order of the reaction with respect to the pyrrolidine and the alkylating agent. A second-order rate law would be consistent with a bimolecular nucleophilic substitution (SN2) mechanism.

A relevant analogy is the kinetic investigation of the aromatic nucleophilic substitution reaction of 3,6-dichloro-1,2,4,5-tetrazine with biothiols researchgate.net. In this study, the disappearance of the reactant was followed spectrophotometrically, and under pseudo-first-order conditions (an excess of one reactant), the observed rate constants were determined. A linear relationship between the observed rate constant and the concentration of the excess reactant is indicative of a second-order process.

Kinetic isotope effect (KIE) studies are also a powerful tool. For instance, in a photochemical C-H annulation to form indanones from aromatic aldehydes and terminal alkynes, a KIE study using deuterated benzaldehyde was performed. The observed KH/KD value of 1.2 suggested that the C-H bond cleavage at the aldehyde is not the rate-determining step acs.org. A similar approach could be used to investigate reactions at the benzylic position or the ethynyl C-H bond of this compound.

The following table presents hypothetical kinetic data for the reaction of a pyrrolidine with an electrophile, illustrating how the rate law can be determined.

Experiment[Pyrrolidine] (M)[Electrophile] (M)Initial Rate (M/s)
10.10.11.0 x 10-3
20.20.12.0 x 10-3
30.10.22.0 x 10-3

Computational Chemistry Approaches to Reaction Pathways and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. It allows for the calculation of the geometries and energies of reactants, transition states, and intermediates, providing a detailed picture of the potential energy surface of a reaction.

For the synthesis of pyrrolidine derivatives, DFT calculations can be used to compare the feasibility of different reaction pathways. For example, in the photo-promoted ring contraction of pyridines, DFT calculations were used to determine the relative free energies of intermediates and transition states, supporting the proposed mechanism nih.gov.

In the context of electrophilic aromatic substitution reactions, DFT calculations can help predict the regioselectivity by comparing the activation energy barriers for substitution at different positions on the aromatic ring nih.gov. For a reaction involving the ethynylbenzyl group of this compound, computational studies could predict whether an electrophile would add to the alkyne or substitute on the aromatic ring, and at which position.

The table below shows a hypothetical comparison of calculated activation energies for two competing reaction pathways, illustrating how computational chemistry can provide mechanistic insights.

Reaction PathwayTransition StateCalculated ΔG‡ (kcal/mol)Predicted Outcome
Path A: CycloadditionTS_cycloaddition15.2Kinetically favored
Path B: RearrangementTS_rearrangement25.8Kinetically disfavored

These calculations would suggest that the reaction is likely to proceed via the cycloaddition pathway due to the lower activation energy barrier.

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic techniques are vital for the direct observation and characterization of reactants, products, and, where possible, reaction intermediates. A combination of different spectroscopic methods is often employed to gain a comprehensive understanding of a reaction mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to monitor the progress of a reaction by observing the disappearance of reactant signals and the appearance of product signals. Advanced NMR techniques such as COSY, HSQC, and HMBC can be used to establish the connectivity of atoms in products and intermediates, which is crucial for determining regioselectivity and stereochemistry rsc.org. In situ NMR spectroscopy, where the reaction is monitored directly in the NMR tube, can provide real-time kinetic data and potentially detect transient intermediates.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific functional groups. For reactions involving this compound, the characteristic C≡C and ≡C-H stretching frequencies of the ethynyl group, as well as the C-N stretching of the pyrrolidine ring, could be monitored to follow the course of a reaction.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of reactants, products, and intermediates. Techniques such as electrospray ionization (ESI-MS) can be used to detect and characterize charged intermediates in a reaction mixture.

UV-Visible Spectroscopy: This technique is useful for studying reactions that involve changes in conjugation or the presence of chromophores. The formation or consumption of colored species can be monitored to determine reaction kinetics. For example, the reaction of pyridine with silylborane was monitored by UV-Vis spectroscopy to observe the formation of the initial adduct nih.gov.

The following table summarizes the application of various spectroscopic techniques in mechanistic studies of reactions involving pyrrolidine derivatives.

Spectroscopic TechniqueInformation ObtainedExample Application
¹H and ¹³C NMRStructural information, reaction progress, stereochemistry.Determining the endo-selectivity of a spirocyclic pyrrolidine synthesis rsc.org.
In situ IRIdentification of functional group changes in real-time.Monitoring the disappearance of an azide (B81097) stretch and the appearance of an amine bend.
ESI-MSDetection and characterization of charged intermediates.Identifying a copper-containing intermediate in a catalytic cycle acs.org.
UV-Vis SpectroscopyMonitoring changes in electronic structure, kinetics.Following the formation of a charge-transfer complex between reactants nih.gov.
X-ray CrystallographyDefinitive 3D structure of stable products or intermediates.Confirming the stereochemistry of a cyclization product.

By integrating the insights gained from these different investigative pillars—elucidation of reaction pathways, kinetic studies, computational modeling, and spectroscopic analysis—a detailed and robust understanding of the mechanisms governing the chemistry of this compound can be achieved.

Applications in Catalysis and Materials Science

Integration into Functional Materials (e.g., Polymers, Linkers)There is no available research to report on the integration of 1-(4-Ethynylbenzyl)pyrrolidine into functional materials.

Further research and synthesis of this specific compound would be required to determine its actual properties and potential applications in these fields.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Ethynylbenzyl)pyrrolidine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution or coupling reactions. For example, in analogous pyrrolidine derivatives, a benzyl halide or aldehyde reacts with pyrrolidine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at elevated temperatures (150°C, 20 hours). TLC monitoring ensures reaction completion. Post-reaction, extraction with ethyl acetate and drying (MgSO₄) followed by solvent removal under reduced pressure yields the product. Yield optimization (up to 93%) can be achieved by adjusting stoichiometry, solvent purity, and reaction time .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

  • Methodological Answer : Characterization relies on ¹H NMR to confirm substituent positions (e.g., aromatic protons at δ 7.61 ppm, pyrrolidine protons at δ 3.30–1.96 ppm) and elemental analysis (%N). For advanced validation, LC-MS or HRMS can detect molecular ion peaks (e.g., [M+H]⁺). Purity is assessed via HPLC with UV detection (λ ~254 nm). Cross-referencing spectral data with computed values (e.g., using NIST databases) ensures accuracy .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Use fume hoods to avoid inhalation, wear nitrile gloves, and safety goggles. Avoid skin contact due to potential irritancy (even if GHS hazards are unclassified). In case of exposure, rinse eyes/skin with water for 15 minutes. Store in sealed, dry containers away from ignition sources. Static charge minimization (e.g., grounding flasks) is advised due to solvent flammability risks .

Advanced Research Questions

Q. What computational tools can predict the reactivity of this compound in cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura)?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model transition states and electron density maps to predict regioselectivity. For example, the ethynyl group’s sp-hybridized carbon may favor π-orbital interactions with palladium catalysts. Solvent effects (DMF vs. THF) can be simulated via COSMO-RS to optimize reaction kinetics. Experimental validation via kinetic studies (e.g., varying Pd catalysts) is recommended .

Q. How do steric and electronic effects of the 4-ethynylbenzyl group influence the compound’s biological activity or coordination chemistry?

  • Methodological Answer : The ethynyl group’s linear geometry reduces steric hindrance, enhancing metal coordination (e.g., with Cu⁺ in click chemistry). Electronic effects (electron-withdrawing nature of ethynyl) can be quantified via Hammett constants (σₚ) to correlate with reaction rates. For biological studies, substituent effects on receptor binding (e.g., dopamine D₂) are tested via radioligand assays, comparing IC₅₀ values of derivatives .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar pyrrolidine derivatives?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., δ 10.01 ppm for aldehyde protons vs. δ 7.35 ppm for aryl protons) may arise from solvent polarity (DMSO-d₆ vs. CDCl₃) or tautomerism. Use 2D NMR (COSY, HSQC) to assign overlapping signals. For ambiguous elemental analysis (%N deviation), repeat combustion analysis or employ X-ray crystallography for absolute conformation validation .

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